molecular formula C14H9F3O3 B3041946 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid CAS No. 43029-72-7

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid

Cat. No. B3041946
CAS RN: 43029-72-7
M. Wt: 282.21 g/mol
InChI Key: ZDMKAROYJIWVLD-UHFFFAOYSA-N
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Description

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid is a chemical compound with the molecular weight of 282.22 . It is also known by the IUPAC name 4-hydroxy-3’- (trifluoromethyl) [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid consists of a benzoic acid group attached to a phenyl group with a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position .


Physical And Chemical Properties Analysis

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid is a powder that is stored at room temperature . It has a melting point of 182-183°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid, also known as 4-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid:

Pharmaceutical Development

This compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Researchers are exploring its use in creating anti-inflammatory and analgesic medications .

Catalysis

In the field of catalysis, 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid is being studied for its ability to act as a ligand in metal-catalyzed reactions. Its structure allows it to stabilize metal complexes, which can improve the efficiency and selectivity of catalytic processes .

Material Science

This compound is also being investigated for its applications in material science. Its incorporation into polymers can enhance their thermal stability and mechanical properties. This makes it useful in the development of high-performance materials for various industrial applications .

Organic Synthesis

In organic synthesis, 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid serves as a valuable intermediate. Its functional groups allow for diverse chemical modifications, making it a versatile building block for synthesizing complex organic molecules .

Environmental Chemistry

Researchers are exploring the use of this compound in environmental chemistry, particularly in the development of sensors for detecting pollutants. Its chemical properties enable it to interact with various environmental contaminants, making it a potential component in sensitive and selective detection systems .

Biochemical Research

In biochemical research, this compound is being studied for its interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biochemical pathways and mechanisms .

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMKAROYJIWVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Bromo-2-hydroxy-benzoic acid (5 g, 23.04 mmol) was reacted with 4-trifluoromethyl phenyl boronic acid (6.56 g, 34.5 mmol) as desribed in general procedure D. The crude product was then was then purified by silica gel column chromatography (ethyl acetate:hexanes from 20:80 to 60:40) to afford 4.5 g of the 4-hydroxy-4′-trifluoromethyl-biphenyl-3-carboxylic acid as a white solid.
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5 g
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6.56 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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